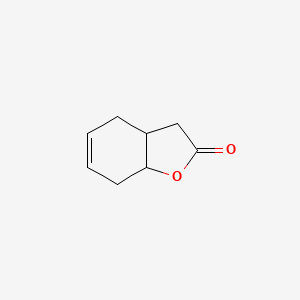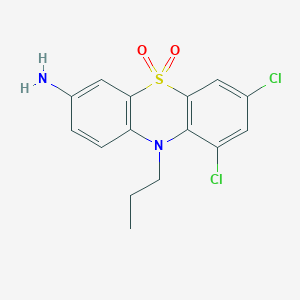![molecular formula C6H18N4O6 B14685359 triazanium;2-[bis(carboxylatomethyl)amino]acetate CAS No. 32685-17-9](/img/structure/B14685359.png)
triazanium;2-[bis(carboxylatomethyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazanium;2-[bis(carboxylatomethyl)amino]acetate is a complex organic compound known for its versatile applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple carboxylate and amino groups, making it a valuable agent in chelation and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;2-[bis(carboxylatomethyl)amino]acetate typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of ethylenediamine attack the carbon atoms of chloroacetic acid, leading to the formation of the desired compound. The reaction is usually carried out in an aqueous medium at a pH of around 8-9 to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Triazanium;2-[bis(carboxylatomethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic conditions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carboxylate or amino derivatives.
Aplicaciones Científicas De Investigación
Triazanium;2-[bis(carboxylatomethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion detoxification.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
Mecanismo De Acción
The mechanism of action of triazanium;2-[bis(carboxylatomethyl)amino]acetate primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amino groups, effectively sequestering the ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion detoxification and analytical chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar functional groups.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional amino and carboxylate groups.
Uniqueness
Triazanium;2-[bis(carboxylatomethyl)amino]acetate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Unlike EDTA and DTPA, this compound offers a different coordination environment, making it suitable for specialized applications where other chelating agents may not be effective.
Propiedades
Número CAS |
32685-17-9 |
|---|---|
Fórmula molecular |
C6H18N4O6 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
triazanium;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.3H3N/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);3*1H3 |
Clave InChI |
DXGKKTKNDBFWLL-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


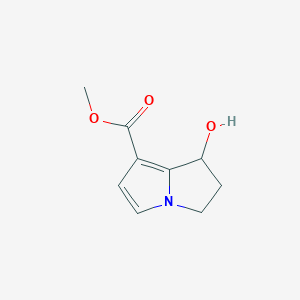
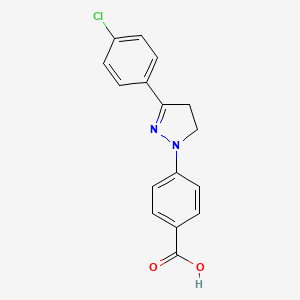
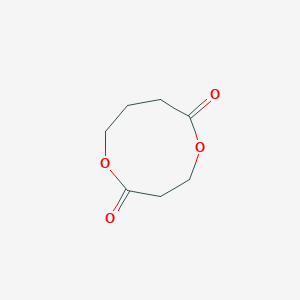

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
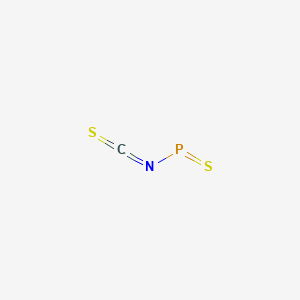



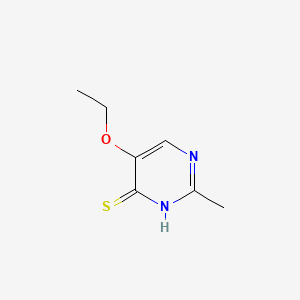
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
